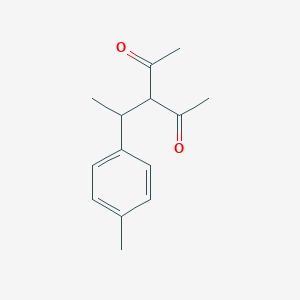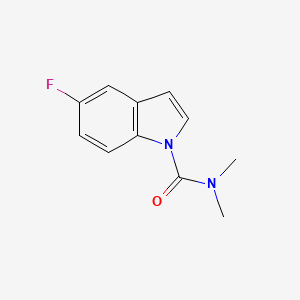
2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a fluorene core substituted with anthracene groups at the 2 and 7 positions, and two methyl groups at the 9 position. The presence of these substituents imparts distinctive photophysical and electrochemical properties to the molecule.
Méthodes De Préparation
The synthesis of 2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of anthracene with a halogenated fluorene precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Applications De Recherche Scientifique
2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: The compound can be employed in bioimaging and as a marker in biological assays.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene is primarily based on its photophysical properties. The compound can absorb light and undergo intramolecular charge transfer, leading to fluorescence emission. This property is utilized in various applications, including sensing and imaging. The molecular targets and pathways involved include interactions with specific biomolecules or materials that can quench or enhance its fluorescence .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene include other anthracene-based derivatives such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar structural features but differ in their substituents and resulting properties. This compound is unique due to its specific substitution pattern, which imparts distinct photophysical and electrochemical characteristics .
Propriétés
Numéro CAS |
666260-27-1 |
|---|---|
Formule moléculaire |
C43H30 |
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
9-(7-anthracen-9-yl-9,9-dimethylfluoren-2-yl)anthracene |
InChI |
InChI=1S/C43H30/c1-43(2)39-25-31(41-33-15-7-3-11-27(33)23-28-12-4-8-16-34(28)41)19-21-37(39)38-22-20-32(26-40(38)43)42-35-17-9-5-13-29(35)24-30-14-6-10-18-36(30)42/h3-26H,1-2H3 |
Clé InChI |
YLXQMULYAJZXKU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=C1C=C(C=C6)C7=C8C=CC=CC8=CC9=CC=CC=C97)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-](/img/structure/B12536800.png)
![3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12536812.png)
![{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)](/img/structure/B12536817.png)
![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one](/img/structure/B12536825.png)
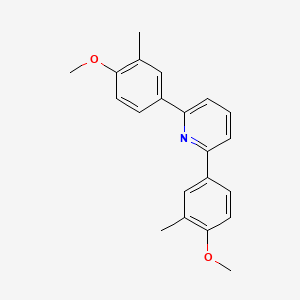
![2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-](/img/structure/B12536840.png)

![4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12536853.png)
![2-[Bromo(phenyl)methyl]-3-methyloxirane](/img/structure/B12536859.png)
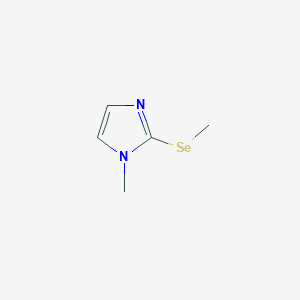
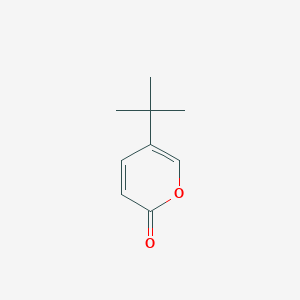
![2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane](/img/structure/B12536880.png)
